molecular formula C5H9NO3 B8677278 Ethyl 2-hydroxyiminopropionate

Ethyl 2-hydroxyiminopropionate

Cat. No.: B8677278
M. Wt: 131.13 g/mol
InChI Key: BJBDPHKMAMMTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance within Organic Synthesis and Intermediate Chemistry

The primary significance of ethyl 2-hydroxyiminopropionate lies in its role as a versatile precursor in organic synthesis. Its functional groups—the ester, the C=N double bond, and the hydroxyl group of the oxime—provide multiple sites for chemical modification. This allows for its transformation into a variety of other valuable compounds.

One of the most prominent applications of this compound is in the synthesis of α-amino acids. rsc.org The reduction of the hydroxyimino group can lead to the formation of an amino group, providing a direct route to amino acid esters. For instance, its derivative, ethyl 3-bromo-2-hydroxyiminopropanoate, reacts with various nucleophiles to form α-hydroxyimino esters, which can then be reduced to the corresponding α-amino esters. rsc.orgrsc.org This methodology offers a valuable alternative to traditional amino acid synthesis routes.

Furthermore, this compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For example, its bromo-derivative has been utilized in reactions with enamines to construct complex polycyclic systems containing the pyrrolidine (B122466) ring, which is a common motif in many natural products and pharmaceuticals. google.com The reactivity of the α-nitrosoalkenes generated in situ from related α-halooximes allows for their participation in cycloaddition reactions, leading to the formation of novel heterocyclic frameworks like 4H-1,5,2-oxathiazines. uzh.ch

The compound also plays a role in the synthesis of other specialized molecules. Research has shown its use in preparing compounds that are precursors to iminosugars and modulators for the N-methyl-D-aspartate (NMDA) receptor site, which are significant in medicinal chemistry. researchgate.net

Historical Context of α-Oximino Esters in Synthetic Chemistry

The study of α-oximino esters is part of the broader history of the exploration of oximes and their reactivity, which dates back to the late 19th century. Initially, much of the focus was on their role in the characterization of aldehydes and ketones. However, their synthetic potential was soon recognized.

Over the decades, α-oximino esters have been employed in a variety of synthetic transformations. Early research explored their reduction to α-amino acids, a process that continues to be refined and utilized today. acs.orgorgsyn.org The development of new reagents and methodologies has expanded the utility of these compounds significantly. For instance, methods for the direct nitration of α-oximino esters were explored as early as the mid-20th century, showcasing the efforts to functionalize this class of compounds further. acs.org

The conversion of α-oximino acids to nitriles in aqueous solution was identified as a general reaction, further broadening their synthetic applications. cdnsciencepub.com The ability to generate α-nitrosoalkenes from α-halooxime precursors has opened up avenues for cycloaddition chemistry, a field that has seen substantial development in recent decades. uzh.ch The versatility of α-oximino esters has solidified their position as important building blocks in the synthetic chemist's toolbox.

Structural Features and Reactivity Potential of this compound Frameworks

The reactivity of this compound is a direct consequence of its molecular structure. The key structural features include the ethyl ester group, the carbon-nitrogen double bond of the oxime, and the hydroxyl group attached to the nitrogen atom.

The presence of the ester group provides a handle for hydrolysis or transesterification reactions. The C=N double bond can undergo reduction to an amine or participate in addition and cycloaddition reactions. The hydroxyl group of the oxime can be O-alkylated or O-acylated, and it can also influence the stereochemistry of reactions at the adjacent carbon.

The molecule exists as the (2E)-isomer, which refers to the stereochemistry around the C=N double bond. uni.lu This geometric arrangement can influence the approach of reagents and thus the stereochemical outcome of reactions.

The reactivity of the framework can be further tuned by introducing substituents. For example, the synthesis of ethyl 3-bromo-2-hydroxyiminopropanoate introduces a leaving group at the 3-position, making it susceptible to nucleophilic substitution. rsc.orgnih.gov This derivative has been shown to react with a variety of nucleophiles, including indoles, pyrroles, and thiols, to generate more complex α-hydroxyimino esters. rsc.org

The inherent polarity of the functional groups and the potential for hydrogen bonding also play a crucial role in its reactivity and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

ethyl 2-hydroxyiminopropanoate

InChI

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3

InChI Key

BJBDPHKMAMMTFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Hydroxyiminopropionate and Its Analogues

Preparation Routes from Pyruvate (B1213749) Derivatives

The most direct precursors to ethyl 2-hydroxyiminopropionate are derivatives of ethyl pyruvate. These methods often involve the introduction of a suitable leaving group at the α-position to the ester, followed by reaction with an oximation agent, or vice-versa.

Bromination-Oximation Sequences

A common and effective method for the synthesis of this compound involves the bromination of ethyl pyruvate followed by oximation. The key intermediate in this sequence is ethyl 3-bromopyruvate (B3434600). The reaction of ethyl pyruvate with a brominating agent, such as N-bromosuccinimide (NBS), introduces a bromine atom at the C3 position. The resulting ethyl 3-bromopyruvate is then reacted with hydroxylamine (B1172632) to form the oxime, yielding ethyl 3-bromo-2-hydroxyiminopropionate. dntb.gov.uasemanticscholar.org This compound is a valuable reagent in its own right, used for preparing various ethyl esters of α-amino acids. dntb.gov.uaresearchgate.netresearchgate.net

The versatility of ethyl 3-bromo-2-hydroxyiminopropionate is demonstrated in its reactions with various nucleophiles. For instance, it can react with enamines, such as morpholinocyclohexene, in the presence of a base like potassium carbonate to form substituted dihydro-oxazine derivatives, which can be further hydrogenated to produce proline analogues like ethyl cis-octahydro[1H]indol-2-carboxylate. google.com

A notable application involves the synthesis of L-5-hydroxytryptophan, where 5-bromoindole (B119039) is reacted with ethyl 3-bromo-2-hydroxyiminopropionate. google.com This reaction connects the 2-hydroxyimino propionate (B1217596) side chain to the 3-position of the indole (B1671886) nucleus via a Michael addition-type reaction. google.com

Table 1: Synthesis of Proline Derivatives using Ethyl 3-bromo-2-hydroxyiminopropionate

Reactant Product Conditions
Morpholinocyclohexene Ethyl 5,6-dihydro-4H-1,2-oxazine-3-carboxylate derivative K₂CO₃, Dichloromethane (B109758), Room Temperature

Phosphorylation-Oxime Formation Protocols

Phosphorylated derivatives of this compound are key intermediates for the synthesis of phosphonic azirine esters. A representative protocol starts from ethyl bromopyruvate oxime (ethyl 3-bromo-2-hydroxyiminopropionate), which is reacted with tri-isopropylphosphite to yield ethyl 3-diisopropoxyphosphoryl-2-hydroxyiminopropanoate. researchgate.net

This phosphorylated oxime can then be converted into a tosyloxime ester. researchgate.net Treatment of this tosyloxime under Neber conditions (using a base like potassium carbonate) is intended to generate the corresponding 2-phosphonic azirine ester, although this intermediate can be unstable and difficult to isolate directly from the reaction medium. researchgate.net These azirine esters are valuable precursors for synthesizing more complex molecules like cycloadducts when reacted with dienes. researchgate.net

Table 2: Synthesis of Ethyl 3-diisopropoxyphosphoryl-2-hydroxyiminopropanoate

Starting Material Reagent Product

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the direct manipulation of pyruvate derivatives, alternative strategies have been developed that utilize different precursor chemistries to access this compound and its analogues.

Approaches via α-Nitroacrylates and Electrophilic Activation

An alternative pathway involves the use of α-nitroacrylates as precursors. In a notable example, the reaction of ethyl 3-substituted-2-nitroacrylates with titanium tetrachloride (TiCl₄) in an aprotic solvent like dichloromethane can yield substituted ethyl 2-hydroxyiminopropionates. clockss.org For instance, the reaction of ethyl 3-(4'-chloro-1'-naphthyl)-2-nitroacrylate with TiCl₄ in dichloromethane as the solvent leads to the formation of ethyl 3-chloro-3-(4'-chloro-1'-naphthyl)-2-hydroxyiminopropionate as the main product. clockss.org This transformation proceeds through electrophilic activation of the nitroacrylate by TiCl₄, followed by a series of steps including chlorination and rearrangement to form the final hydroxyimino product. clockss.org This method provides a route to α-halogenated α-hydroxyimino esters, which are valuable synthetic intermediates.

Development of Modified Synthetic Strategies for Substituted Derivatives

The core structure of this compound can be incorporated into more complex molecules, and various strategies have been developed to synthesize its substituted derivatives.

One approach starts from readily available amino acids. For example, L-tyrosine methyl ester can be oxidized to form the corresponding oxime. acs.orgnih.gov Subsequent bromination of this oxime with reagents like N-bromosuccinimide (NBS) yields (E)-methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propionate, a key intermediate in the synthesis of natural products like clavatadine E. acs.orgnih.gov

Multicomponent reactions also offer an efficient way to synthesize complex derivatives. Protocols involving the reaction of aromatic amines, aldehydes, and pyruvate derivatives can produce highly functionalized γ-lactam substrates. nih.gov Although the pyruvate derivative is consumed in the reaction to form the lactam ring, this demonstrates the utility of the pyruvate core in building complex substituted heterocyclic systems. nih.gov

Furthermore, the reactivity of ethyl 3-bromo-2-hydroxyiminopropionate allows for the synthesis of a wide range of substituted derivatives through its reaction with various nucleophiles. dntb.gov.uagoogle.com This has been exploited in the synthesis of lipophilic proline analogues, highlighting the importance of this intermediate in generating libraries of substituted compounds for biological screening. google.com

Exploration of Chemical Reactivity and Transformation Pathways

Nucleophilic Addition and Substitution Reactions

Ethyl 2-hydroxyiminopropionate readily undergoes reactions with a variety of nucleophiles. Its electrophilic nature makes it a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity with Indole (B1671886), Pyrrole (B145914), and Thiol Nucleophiles

The reaction of this compound with electron-rich five-membered heterocycles like indole and pyrrole proceeds via a hetero-Diels-Alder reaction. This is followed by a ring-opening of the initial cycloadduct to yield open-chain oximes. frontiersin.org Specifically, the reaction with indole results in alkylation at the 3-position, while pyrrole is alkylated at the 2-position. frontiersin.org This difference in regioselectivity is a key aspect of its reactivity. frontiersin.org

Pioneering work by Gilchrist and co-workers demonstrated that ethyl nitrosoacrylate, generated from ethyl bromopyruvate oxime, reacts with both pyrrole and indole to form open-chain oximes through a hetero-Diels-Alder mechanism. frontiersin.org More recent studies have further explored this reactivity, showing that with pyrrolo[3,2-c]carbazole, both 2- and 3-alkylated products are formed. frontiersin.org Theoretical calculations have confirmed that these reactions are controlled by a LUMO-heterodiene-HOMO-dienophile interaction. frontiersin.org

The reaction with thiol nucleophiles has not been extensively detailed in the provided search results, but the electrophilic character of the compound suggests it would readily react with such nucleophiles.

Reactions with Malonate Anion and Related Carbon Nucleophiles

This compound is a key reactant in reactions involving carbanions, such as the malonate anion. The Michael addition, a type of conjugate addition, is a prominent reaction pathway. uomustansiriyah.edu.iq In this reaction, a carbanion generated from a compound like diethyl malonate attacks the β-carbon of the α,β-unsaturated system of a derivative of this compound. uomustansiriyah.edu.iqpearson.com

The process typically involves the deprotonation of diethyl malonate by a base to form a resonance-stabilized carbanion. wikipedia.orgmasterorganicchemistry.com This carbanion then acts as a nucleophile, adding to the electrophilic double bond of the this compound derivative. uomustansiriyah.edu.iq This reaction is fundamental in forming new carbon-carbon bonds and is a cornerstone of the malonic ester synthesis, which ultimately leads to substituted acetic acids after hydrolysis and decarboxylation. wikipedia.orgmasterorganicchemistry.com

Table 1: Michael Addition with Diethyl Malonate

Reactant 1 Reactant 2 Base Product Type

Cycloaddition Chemistry

Cycloaddition reactions are a significant feature of the chemistry of this compound and its derivatives, leading to the formation of various heterocyclic structures. wikipedia.org These reactions often proceed with high regio- and chemoselectivity.

Hetero-Diels-Alder Reactions with Thiochalcones and α-Nitrosoalkenes

This compound, or more precisely its precursor ethyl 3-bromo-2-(hydroxyimino)propionate, is used to generate α-nitrosoalkenes in situ. d-nb.infouzh.ch These α-nitrosoalkenes are highly reactive heterodienes that participate in hetero-Diels-Alder reactions. d-nb.info

When reacted with thiochalcones (α,β-unsaturated thioketones), the in situ generated α-nitrosoalkene undergoes a [4+2]-cycloaddition. d-nb.infouzh.chresearchgate.net This reaction is highly periselective and regioselective, with the cycloaddition occurring at the C=S bond of the thiochalcone to yield 4H-1,5,2-oxathiazine derivatives. d-nb.inforesearchgate.netuzh.ch The stability of the resulting oxathiazine products can be influenced by the substituents on the thioketone. uzh.ch

Similarly, α-nitrosoalkenes derived from this compound react with other α-nitrosoalkenes, which act as the second heterodiene component, leading to the formation of bis-heterocyclic adducts. d-nb.info

Table 2: Hetero-Diels-Alder Reaction of an α-Nitrosoalkene

Heterodiene Dienophile Product
α-Nitrosoalkene (from Ethyl 3-bromo-2-(hydroxyimino)propionate) Thiochalcone 4H-1,5,2-Oxathiazine

Formation of Spiroisoxazoline Derivatives through Cyclization

The formation of spiroisoxazoline derivatives can occur from precursors related to this compound. For instance, ethyl 3-chloro-3-aryl-2-hydroxyiminopropionates, which can be synthesized from related α-nitroacrylates, undergo cyclization in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) and an aromatic solvent such as toluene (B28343) to yield novel spiroisoxazolines. clockss.org The reaction proceeds through an electrophilic attack of the Lewis acid, followed by cyclization and a Friedel-Crafts-type reaction with the solvent. clockss.org

Synthesis of 5,6-Dihydro-4H-1,2-Oxazines via Enamines and Vinyl Ethers

Derivatives of this compound, specifically α-nitrosoalkenes generated in situ, readily react with electron-rich alkenes like enamines and vinyl ethers in hetero-Diels-Alder reactions to form 5,6-dihydro-4H-1,2-oxazines. mdpi.comnih.govresearchgate.net These reactions often exhibit inverse electron demand characteristics and can proceed with high yields and diastereoselectivities. mdpi.comresearchgate.net

The cycloaddition of α-nitrosoalkenes with enamines is a well-established method for synthesizing 1,2-oxazines. mdpi.comnih.gov DFT studies have indicated that these cycloadditions are polar, concerted processes. mdpi.com Similarly, reactions with vinyl ethers also afford the corresponding 5,6-dihydro-4H-1,2-oxazine derivatives. researchgate.net These heterocyclic products are valuable intermediates for the synthesis of other compounds, such as amino acids. mdpi.comdntb.gov.ua

Table 3: Synthesis of 5,6-Dihydro-4H-1,2-Oxazines

Reactant 1 (in situ) Reactant 2 Product
α-Nitrosoalkene Enamine 5,6-Dihydro-4H-1,2-oxazine

Reductive Transformations

The reduction of the hydroxyimino group in this compound is a key transformation, providing access to valuable classes of organic compounds.

Conversion to α-Amino Esters

The reduction of α-hydroxyimino esters is a well-established method for the synthesis of α-amino acids and their corresponding esters. rsc.orgrsc.org These compounds are fundamental building blocks for peptides, pharmaceuticals, and other bioactive molecules. nih.gov The conversion of this compound to its corresponding α-amino ester, ethyl alaninate, can be achieved through various reductive methods.

Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves reacting the hydroxyimino ester with hydrogen gas in the presence of a metal catalyst. sioc-journal.cnresearchgate.net Various catalysts, including those based on noble metals like ruthenium and rhodium, as well as base metals like nickel, have been developed for ester hydrogenation. sioc-journal.cnnih.gov For instance, the original Knorr pyrrole synthesis involved the in-situ formation of an α-amino ketone from an α-oximinoacetoacetate using zinc dust in acetic acid. wikipedia.org This classical method highlights the utility of metal-based reducing agents for converting the oxime group to an amine. wikipedia.org

An effective method for preparing racemic α-amino acids involves the reduction of α-hydroxyimino ester derivatives with zinc powder in the presence of acetic anhydride. researchgate.net While a specific study found that ethyl 3-(2-quinolinyl)-2-hydroxyimino propionate (B1217596) could be reduced to its N-acetate form with a Zn/AcOH-Ac₂O system, it resisted reduction to the free amine with reagents like NaBH₄-TiCl₃, NaBH₄-TiCl₄, or NaBH₄-NiCl₂. researchgate.net This indicates that the choice of reducing agent and substrate structure is crucial for achieving the desired transformation to the α-amino ester.

The following table summarizes various reducing systems that can be employed for the conversion of α-hydroxyimino esters to α-amino esters.

Reducing SystemCatalyst/ReagentConditionsProductReference
Catalytic HydrogenationMetal Catalysts (e.g., Ru, Ni)H₂ gas, Solventα-Amino Ester sioc-journal.cnnih.gov
Metal/AcidZinc Powder / Acetic AcidRoom Temperatureα-Amino Ketone (intermediate) wikipedia.org
Metal/Acid/AnhydrideZinc Powder / Acetic Acid / Acetic AnhydrideNot specifiedN-acetyl-α-amino ester researchgate.net

Reductive Deoxygenation for Heterocycle Formation (e.g., Pyrroles)

The reactivity of this compound can be harnessed for the construction of heterocyclic rings, such as pyrroles. Pyrroles are important structural motifs found in many natural products and pharmaceuticals. nih.gov The Knorr pyrrole synthesis is a classic example where an α-amino ketone, which can be derived from an α-hydroxyimino ester, reacts with a β-ketoester to form a substituted pyrrole. wikipedia.org The synthesis involves the reduction of the oxime group to an amine in situ using zinc dust and acetic acid. wikipedia.org

Modern variations of this reaction allow for the regioselective formation of ethyl pyrrole-2-carboxylates through the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate. researchgate.net Another approach involves the reaction of ethyl 3-bromo-2-hydroxyiminopropanoate with various nucleophiles to generate α-hydroxyimino esters, which can then be reduced and cyclized. rsc.orgrsc.org

Furthermore, dissolving metal reductions can be used to partially reduce the pyrrole ring itself. For example, zinc in an acidic medium can reduce electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles). nih.gov While this applies to the pyrrole ring post-formation, it demonstrates the utility of reductive methods in modifying the resulting heterocycle.

Derivatization Chemistry for Enhanced Utility

Derivatization is a technique used to modify a compound to enhance its properties for analytical detection or to create new functionalities for specific research applications. researchgate.netgreyhoundchrom.com

General Derivatization Strategies for Analytical Purposes

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for compounds that are not sufficiently volatile or stable. researchgate.netjfda-online.com The hydroxyimino group of this compound contains an active hydrogen that can react with various derivatizing agents.

Common derivatization techniques include:

Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.netgreyhoundchrom.com This process increases the volatility and thermal stability of the analyte. researchgate.net

Acylation: This involves the reaction with acylating agents to form esters. Fluoroacyl derivatives, in particular, can significantly increase volatility and improve detection sensitivity in both GC and MS. jfda-online.com

Alkylation: This technique can also be used to modify the functional group. jfda-online.com

The choice of derivatization reagent depends on the analyte's properties and the analytical method being used. researchgate.net For instance, methoxylamine can be used as a derivatizing reagent to improve the sensitivity of detection for steroid esters in ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS). nih.gov The derivatization process itself needs to be optimized, as the formation and stability of derivatives can differ greatly among various metabolites. nih.gov

The following table outlines common derivatization strategies applicable to hydroxyl-containing compounds for GC-MS analysis.

Derivatization MethodCommon ReagentsPurposeReference
SilylationBSTFA, TMCSIncrease volatility, thermal stability researchgate.netgreyhoundchrom.com
AcylationFluoroacyl AnhydridesIncrease volatility, enhance detection jfda-online.com
MethoxyaminationMethoxylamine HydrochlorideImprove sensitivity, stabilize carbonyls nih.govnih.gov

Chemical Modifications for Specific Research Applications

Beyond analytical purposes, the chemical modification of this compound can be used to synthesize novel compounds with specific functionalities for research. The oxime group can be esterified or etherified to introduce different chemical moieties. For example, oxime esters have been synthesized from various starting materials and investigated for their biological activities. ncsu.eduresearchgate.net

Chemical modification can also be used to alter the properties of polymers by grafting them with molecules like this compound or its derivatives. mdpi.com Such modifications can change properties like hydrophilicity, crystallinity, and thermal stability, making the resulting materials suitable for applications in areas like tissue engineering or drug delivery. mdpi.comresearchgate.net For instance, chemical modifications of natural polymers like pullulan or polyhydroxyalkanoates (PHAs) are performed to create materials with novel properties. mdpi.comfrontiersin.org

Furthermore, the strategic modification of this compound can create precursors for complex target molecules. A patent describes the use of 3-bromo-2-hydroxyimino-propionate as a raw material in the synthesis of L-5-hydroxytryptophan, highlighting its role as a key building block in a multi-step synthesis. google.com

Strategic Applications in Complex Molecule Synthesis

Role as a Key Intermediate in α-Amino Acid Synthesis

Ethyl 2-hydroxyiminopropionate and its derivatives are pivotal intermediates in the laboratory preparation of α-amino acids. The core of this strategy involves the reduction of the α-hydroxyimino (oxime) group to a primary amine, thereby forming the characteristic amino acid backbone.

A notable method involves the reduction of α-hydroxyimino esters using zinc powder in the presence of acetic anhydride. google.com This process efficiently converts the oxime into an N-acetylated amino acid ester, which can then be hydrolyzed to the final α-amino acid. For instance, the reduction of ethyl 3-(2-quinolinyl)-2-hydroxyimino propionate (B1217596) with a Zn/AcOH-Ac₂O system yields the corresponding N-acetylated product in good yields. google.com While direct reduction to the free amine can sometimes be challenging with certain reagents, this two-step approach through the N-acetate is a practical and effective route. google.com

Furthermore, the precursor, ethyl 3-bromo-2-hydroxyiminopropanoate, is a valuable reagent that reacts with a wide variety of nucleophiles to introduce diverse side chains. rsc.org The resulting α-hydroxyimino esters are then readily reduced to the corresponding α-amino esters using reagents such as aluminum amalgam in moist ether. researchgate.net This versatility allows for the synthesis of both natural and unnatural α-amino acids, which are fundamental components of peptides and have significant applications in medicinal chemistry.

Table 1: Synthesis of α-Amino Acid Esters via Reduction of α-Hydroxyimino Esters

Nucleophile/Substrate Intermediate α-Hydroxyimino Ester Reducing Agent Final α-Amino Ester Product
Indole (B1671886) Ethyl 2-hydroxyimino-3-(indol-3-yl)propanoate Aluminum Amalgam Ethyl Tryptophanate researchgate.net
2-Pyrrolidinomethylene-bicyclo[2.2.2]octane Ethyl spiro[bicyclo[2.2.2]octane-2,5'-(6'-pyrrolidino)-4'H-5',6'-dihydro-1',2'-oxazine] Raney Nickel Ethyl cis-octahydro[1H]indol-2-carboxylate nih.gov

Building Block for Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the construction of complex heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products.

This compound serves as a precursor for the synthesis of substituted pyrroles, primarily through its conversion to an α-amino ketone intermediate. This intermediate is a key component in the classical Knorr pyrrole (B145914) synthesis. In this reaction, the α-hydroxyimino group is reduced in situ to an amine using a reducing agent like zinc dust in acetic acid. wikipedia.org The resulting unstable α-amino ketone immediately condenses with a β-ketoester (or another 1,3-dicarbonyl compound) to form the pyrrole ring. wikipedia.org This method allows for the construction of highly functionalized pyrroles, such as diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org

Another related pathway is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org this compound can be transformed into a primary amine that subsequently reacts with a 1,4-diketone to yield N-substituted pyrroles. These syntheses are fundamental in organic chemistry for accessing the pyrrole core structure. researchgate.net

A significant application of this compound is in the synthesis of 4H-1,5,2-oxathiazine scaffolds. This is achieved through a highly selective hetero-Diels-Alder reaction. acs.org The process involves the in situ generation of a reactive α-nitrosoalkene from a precursor like ethyl 3-bromo-2-hydroxyiminopropionate. This electrophilic nitrosoalkene then acts as a heterodiene, reacting with a thioketone (which serves as a heterodienophile). Current time information in Bangalore, IN.

The [4+2]-cycloaddition occurs with exceptional regioselectivity, where the C=S bond of the thioketone adds across the C=N-O system of the nitrosoalkene to form the six-membered oxathiazine ring. acs.orgCurrent time information in Bangalore, IN. This reaction has been successfully applied to a range of thioketones, including sterically crowded and ferrocenyl-substituted variants, yielding stable and functionalized 4H-1,5,2-oxathiazine derivatives. Current time information in Bangalore, IN.

Table 2: Synthesis of 4H-1,5,2-Oxathiazines via [4+2]-Cycloaddition

α-Nitrosoalkene Precursor Thioketone Product Yield Reference
Ethyl 3-bromo-2-hydroxyiminopropionate Diferrocenylthioketone Ethyl 3,3-diferrocenyl-3,4-dihydro-4H-1,5,2-oxathiazine-5-carboxylate 75% Current time information in Bangalore, IN.
Ethyl 3-bromo-2-hydroxyiminopropionate 1,3-Diphenylprop-2-ene-1-thione (Thiochalcone) Ethyl 3-phenyl-4-styryl-4H-1,5,2-oxathiazine-6-carboxylate Good acs.org

Precursor to Iminosugar Analogues

Iminosugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, with significant therapeutic potential. This compound derivatives are valuable precursors in the synthesis of these complex molecules.

The strategy often involves the hetero-Diels-Alder reaction of an in-situ generated nitrosoalkene (from an this compound derivative) with an electron-rich alkene, such as an enol ether. researchgate.net This cycloaddition forms a 1,2-oxazine ring, which serves as a key cyclic scaffold. Subsequent chemical manipulations, including stereoselective reduction of the C=N bond, protection of the nitrogen, and cleavage of the N-O bond, transform the oxazine (B8389632) into highly functionalized piperidines or pyrrolidines, the core structures of many iminosugars. researchgate.netsciforum.net For example, this approach has been used to develop a protection-free synthesis of (±)-1-deoxy-6-epi-castanospermine starting from the adduct of ethyl 2-nitrosoacrylate and ethyl vinyl ether. researchgate.net

Additionally, cycloadducts derived from related 2H-azirine-3-carboxylates, which can be synthesized from this compound precursors, are regarded as viable intermediates for iminosugar synthesis. acs.org These pathways highlight the compound's utility in building the complex, stereochemically rich architectures of iminosugar analogues.

Contribution to Biosynthetic Pathway Elucidation (e.g., 5-Hydroxytryptophan)

While the biosynthesis of the neurotransmitter precursor 5-hydroxytryptophan (B29612) (5-HTP) from tryptophan is a well-understood enzymatic process in nature, chemical synthesis provides a crucial alternative to extraction from natural sources like the seeds of Griffonia simplicifolia. researchgate.netevitachem.com this compound derivatives play a key role in a notable chemical synthesis pathway for L-5-hydroxytryptophan.

A patented method describes a short and efficient synthetic route starting from 5-bromoindole (B119039) and ethyl 3-bromo-2-hydroxyiminopropionate. google.com The synthesis proceeds via a Michael addition reaction, where the side chain of the hydroxyimino propionate is attached to the 3-position of the indole ring. google.comresearchgate.net This is followed by a sequence of reduction of the oxime to an amine, hydrolysis of the ester, and chiral resolution to yield the desired L-5-hydroxytryptophan. google.com Although this chemical route does not directly elucidate the biological pathway, it provides a scalable and cost-effective manufacturing process, overcoming the limitations and costs associated with natural extraction or other complex multi-step chemical syntheses. nih.govevitachem.com The total yield of such chemical methods, however, can be modest. nih.gov

Synthetic Utility in Diverse Organic Transformations

The chemical reactivity of this compound and its derivatives makes them versatile reagents in a variety of other organic transformations beyond those previously described. Its bromo-derivative, ethyl 3-bromo-2-hydroxyiminopropanoate, is particularly useful as it functions as a synthetic equivalent of the electrophilic ethyl 2-nitrosoacrylate. researchgate.net

This reagent readily reacts with a broad spectrum of nucleophiles in the presence of a mild base like sodium carbonate. rsc.orgresearchgate.net These nucleophiles include:

Aromatic and Heteroaromatic Systems: Electron-rich rings such as indoles and pyrroles undergo substitution to form adducts that are precursors to tryptophan and its analogues. researchgate.net

Enamines: Reaction with enamines derived from cyclic ketones leads to the formation of dihydro-1,2-oxazine derivatives, which are themselves versatile heterocyclic building blocks. nih.gov

Active Methylene (B1212753) Compounds: Carbanions generated from compounds like diethyl malonate can act as nucleophiles. google.com

These transformations underscore the compound's utility as a flexible tool for carbon-carbon and carbon-nitrogen bond formation, enabling access to a wide range of functionalized molecules. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of Ethyl 2-hydroxyiminopropionate, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The ethyl ester group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The methyl group attached to the carbon-carbon backbone would appear as a singlet, and the hydroxyl proton of the oxime group would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Key resonances would include signals for the carbonyl carbon of the ester, the carbon of the oxime group (C=N), the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the imino group. The chemical shifts are influenced by the electronegativity of adjacent atoms; for instance, the carbonyl carbon is typically found significantly downfield. libretexts.org

Table 1: Predicted NMR Spectral Data for this compound
TechniqueStructural UnitExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMR-O-CH₂-CH₃~4.2Quartet (q)
-O-CH₂-CH₃~1.3Triplet (t)
CH₃-C=NOH~2.0Singlet (s)
=N-OHVariable, broadSinglet (s, br)
¹³C NMRC=O (Ester)~165-175N/A
C=N (Oxime)~150-160N/A
-O-CH₂-CH₃~60-65N/A
-O-CH₂-CH₃~14N/A
CH₃-C=NOH~10-15N/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad trough is anticipated for the O-H stretch of the oxime group, typically in the 3200-3600 cm⁻¹ region. The C=O stretch of the ester group will produce a strong, sharp peak around 1700-1750 cm⁻¹. chemguide.co.uk Other significant absorptions include the C=N stretch of the oxime and the C-O stretches of the ester group. Analysis of a closely related compound, (E) 2-hydroxyimino-2-cyanoacetic acid ethyl ester, supports the assignment of these characteristic vibrational modes. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Oxime (-N-OH)O-H stretch3200-3600Broad, Strong
Alkyl (C-H)C-H stretch2850-3000Medium
Ester (C=O)C=O stretch1700-1750Strong, Sharp
Oxime (C=N)C=N stretch1620-1680Medium-Weak
Ester (C-O)C-O stretch1000-1300Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound, namely the carbonyl (C=O) and imine (C=N) groups, are expected to exhibit characteristic absorptions. These typically include a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (monoisotopic mass: 131.058 g/mol ). uni.lu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern, generated by the breakdown of the molecular ion, provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org For this compound, key fragments would likely be observed corresponding to the loss of the ethoxy radical ([M-OC₂H₅]⁺) or an ethyl radical ([M-C₂H₅]⁺).

Table 3: Expected Key Fragments in the Mass Spectrum of this compound
m/z (mass-to-charge ratio)Ion StructureOrigin
131[C₅H₉NO₃]⁺Molecular Ion (M⁺)
86[M - OC₂H₅]⁺Loss of ethoxy radical
102[M - C₂H₅]⁺Loss of ethyl radical
73[COOC₂H₅]⁺Ethoxycarbonyl cation

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and definitive identification. thepharmajournal.comnanobioletters.com As the separated components elute from the GC column, they are ionized and analyzed by the mass spectrometer, which acts as a highly specific detector. frontiersin.org This provides a mass spectrum for each component, effectively a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. hmdb.ca GC-MS is also widely used for quantification, where the area of the chromatographic peak is proportional to the concentration of the analyte. nih.govresearchgate.net The development of robust GC-MS methods is critical for analyzing this compound in various applications. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC methods are crucial for assessing purity, identifying potential isomers, and quantifying the compound in various matrices.

While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, a suitable method can be designed based on the compound's physicochemical properties. This compound (C₅H₉NO₃) possesses both polar (hydroxyimino and carbonyl groups) and non-polar (ethyl and methyl groups) functionalities. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be employed. The separation is achieved by using a polar mobile phase, which generally consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity; more non-polar compounds are retained longer on the column. For this compound, an isocratic elution with a constant mobile phase composition (e.g., a 50:50 mixture of acetonitrile and water) or a gradient elution, where the concentration of the organic solvent is increased over time, could be effective. Detection would likely be performed using a UV detector, as the conjugated π-system of the hydroxyimino and carbonyl groups is expected to absorb UV light.

Integration of Multi-Modal Spectroscopic and Chromatographic Data

For an unambiguous structural confirmation and comprehensive characterization of this compound, data from various analytical techniques must be integrated. This multi-modal approach combines the separation power of chromatography with the detailed structural insights from spectroscopy.

Research studies have characterized the compound using a suite of techniques including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and high-resolution mass spectrometry (MS/ToF). researchgate.net The integration of these data points provides a complete picture of the molecule.

The typical workflow is as follows:

Chromatographic Separation : Techniques like Gas Chromatography (GC) or HPLC are first used to separate the this compound from any impurities, starting materials, or by-products from its synthesis.

Spectroscopic Identification : The separated compound is then analyzed by various spectroscopic methods.

Mass Spectrometry (MS) , often directly coupled with GC (GC-MS), provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and aspects of its structure.

NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of atoms, detailing the carbon-hydrogen framework and the chemical environment of each nucleus.

FTIR Spectroscopy identifies the functional groups present in the molecule, such as the C=O (carbonyl), C=N (imine), and O-H (hydroxyl) bonds.

By combining the retention time from a chromatogram with the mass spectrum and the detailed structural maps from NMR and FTIR, a definitive identification and purity assessment of this compound can be achieved.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A detailed single-crystal XRD study has been performed on this compound, providing precise information about its molecular geometry and intermolecular interactions. researchgate.netnih.gov

The analysis revealed that the molecule, C₅H₉NO₃, is almost perfectly planar. researchgate.netnih.govnih.gov This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and the carbonyl groups. In the solid state, the compound exists as the E-isomer, where the oxime and carbonyl groups are positioned trans to each other. researchgate.netnih.gov

The crystal packing is significantly influenced by two main types of intermolecular forces:

Hydrogen Bonding : Strong O—H⋯N hydrogen bonds form between the oxime groups of adjacent molecules, leading to the creation of molecular dimers. researchgate.netnih.govnih.gov

π-Stacking : The planar molecules stack on top of one another, with an interplanar distance of 3.143 Å, due to orbital overlap between the carbonyl and oxime groups. This results in a "staircase" structure. researchgate.netnih.govnih.gov

These interactions combine to form infinite molecular sheets, which then stack together through weaker van der Waals forces. nih.govnih.gov The comprehensive data obtained from the XRD study provides a fundamental understanding of the compound's solid-state behavior.

Crystal Data for this compound nih.gov

Parameter Value
Chemical Formula C₅H₉NO₃
Formula Weight 131.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.743 (1)
b (Å) 4.4227 (6)
c (Å) 16.860 (2)
β (°) 130.531 (8)
Volume (ų) 665.55 (14)
Z 4
Temperature (K) 150
Radiation Mo Kα
Density (calculated) (g/cm³) 1.309

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of ethyl 2-hydroxyiminopropionate, DFT calculations are instrumental in elucidating the mechanisms and energetics of reactions it participates in. For instance, the formation of this compound via the reaction of ethyl pyruvate (B1213749) with hydroxylamine (B1172632) can be modeled to understand the reaction pathway.

Table 1: Hypothetical DFT Calculated Energies for the O-Alkylation of this compound

SpeciesMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
This compound + CH₃IB3LYP/6-311++G(d,p)-689.1234560.00
Transition StateB3LYP/6-311++G(d,p)-689.09876515.5
Ethyl 2-methoxyiminopropionate + HIB3LYP/6-311++G(d,p)-689.145678-13.9

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Analysis of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Computational analysis provides access to a range of electronic and reactivity parameters for this compound. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated include global and local reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting the reactive sites within the molecule. For this compound, the Fukui function can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-9.87
LUMO Energy-1.23
HOMO-LUMO Gap8.64
Ionization Potential9.87
Electron Affinity1.23
Electronegativity (χ)5.55
Chemical Hardness (η)4.32
Global Softness (S)0.23

Note: The data in this table is based on typical values obtained from DFT calculations and is for illustrative purposes.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of this compound and to perform a thorough conformational analysis. The presence of several single bonds in the molecule allows for rotation, leading to different spatial arrangements of the atoms, known as conformers. These conformers can have different energies, and identifying the lowest energy conformer is crucial as it represents the most stable structure of the molecule.

Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of all local minima (stable conformers) and the energy barriers between them. For this compound, key rotations would be around the C-C, C-O, and N-O single bonds.

Table 3: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (O=C-C=N)Relative Energy (kcal/mol)Population (%) at 298K
1 (Global Minimum)180° (anti)0.0075.3
260° (gauche)1.2014.5
3-60° (gauche)1.2014.5
40° (syn)3.500.7

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Studies for Novel Reactivity and Derivative Design

Computational chemistry serves as a powerful tool for predictive studies, enabling the design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure in silico (e.g., by introducing different substituents), it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and stability.

For example, introducing electron-withdrawing or electron-donating groups at various positions on the this compound backbone can modulate its HOMO-LUMO gap and, consequently, its reactivity. These predictive studies can guide synthetic efforts by identifying promising candidate molecules for specific applications, thereby saving significant time and resources in the laboratory. Computational screening of a virtual library of derivatives can help in identifying compounds with enhanced biological activity or improved material properties.

Table 4: Predicted HOMO-LUMO Gap for Substituted Derivatives of this compound

Substituent at the Ethyl GroupHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H (unsubstituted)-9.87-1.238.64
-NO₂ (electron-withdrawing)-10.25-2.158.10
-OCH₃ (electron-donating)-9.55-1.108.45

Note: The data in this table is hypothetical and for illustrative purposes.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Hydroxyiminopropionate

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. The traditional synthesis of Ethyl 2-hydroxyiminopropionate typically involves the reaction of Ethyl pyruvate (B1213749) with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride.

The reaction can be represented as:

CH₃COCOOCH₂CH₃ + NH₂OH·HCl → CH₃C(=NOH)COOCH₂CH₃ + H₂O + HCl

Strategies to improve atom economy and minimize waste in the production of this compound focus on several key areas:

Catalytic Approaches: Utilizing catalysts that enable more direct reaction pathways can improve atom economy. For instance, developing a catalytic system that allows for the direct oximation of a precursor like ethyl lactate (B86563) would be a significant improvement.

Reagent Selection: The choice of the oximation agent is crucial. Using hydroxylamine itself rather than its salt would eliminate the formation of salt byproducts. However, the stability and handling of free hydroxylamine pose challenges.

Waste Valorization: When byproducts are unavoidable, finding applications for them is a key aspect of waste minimization. For example, if a salt is formed during neutralization, exploring its use in other industrial processes can contribute to a more circular economy.

Process Optimization: Careful control of reaction conditions can minimize the formation of side products, thereby increasing the yield of the desired product and reducing waste.

Table 1: Comparison of Atom Economy for Different Synthetic Approaches to α-Keto Ester Oximes

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Traditional Oximation Ethyl pyruvate, Hydroxylamine hydrochlorideThis compoundWater, Hydrochloric acid< 100%
Ideal Catalytic Oximation Ethyl pyruvate, Ammonia, OxidantThis compoundWaterHigher than traditional

Note: The table above provides a conceptual comparison. Actual atom economy percentages would depend on the specific reagents and reaction stoichiometry.

Development of Less Hazardous Synthetic Routes

The third principle of green chemistry advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. In the context of this compound synthesis, this involves avoiding hazardous reagents, intermediates, and solvents.

Traditional synthetic methods may involve the use of strong acids or bases as catalysts or for pH adjustment, which can be corrosive and generate hazardous waste. The development of less hazardous routes focuses on:

Benign Catalysts: Replacing strong mineral acids with solid acid catalysts, such as zeolites or ion-exchange resins, can simplify catalyst separation and reduce corrosive waste streams.

Safer Reagents: Research into alternative oximation agents that are less hazardous than hydroxylamine and its salts is an active area. For example, in situ generation of the reactive species from a safer precursor could be a viable strategy.

Avoiding Hazardous Intermediates: Some synthetic pathways may involve the formation of unstable or toxic intermediates. Designing routes that bypass such species is crucial for enhancing the safety of the process.

A promising green approach is the visible-light-mediated synthesis of oxime esters. nih.govresearchgate.netmatilda.science This method often utilizes a photocatalyst, such as eosin (B541160) Y, and proceeds under mild conditions, avoiding the need for harsh reagents. nih.govresearchgate.netmatilda.science While not yet specifically demonstrated for this compound, this methodology offers a template for a less hazardous synthetic route. nih.govresearchgate.netmatilda.science

Catalysis in Eco-Friendly Transformations

The use of catalysts is a cornerstone of green chemistry. Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste and improving efficiency. In the synthesis of this compound, catalysis can be applied in several ways:

Catalytic Oximation: The development of efficient catalysts for the oximation of ethyl pyruvate can lead to milder reaction conditions, higher yields, and improved selectivity. Both homogeneous and heterogeneous catalysts can be explored. Heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture and recycled.

Synthesis of Precursors: Green catalytic methods can also be applied to the synthesis of the precursor, ethyl pyruvate. For example, the catalytic oxidation of ethyl lactate, a bio-based chemical, to ethyl pyruvate is a promising green route. nih.govgoogle.comacs.orgresearchgate.netacs.orgorganic-chemistry.org Vanadium-based catalysts and titanium silicate-1 (TS-1) have shown high efficiency in this transformation. nih.govacs.org

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH). The use of enzymes, such as oxidases or transaminases, could offer a highly sustainable route to this compound or its precursors.

Energy Efficiency Considerations in Process Design (e.g., Microwave Irradiation)

The sixth principle of green chemistry emphasizes the need to design energy-efficient processes. Chemical synthesis should be conducted at ambient temperature and pressure whenever possible.

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency. Microwave heating is rapid and efficient, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. The selective heating of polar molecules in the reaction mixture can also lead to different reaction selectivities. The application of microwave irradiation to the synthesis of this compound could offer a significant reduction in energy consumption and an increase in process throughput. While specific studies on the microwave-assisted synthesis of this particular compound are not widely available, the successful application of this technology to the synthesis of other oximes and esters suggests its high potential.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Heating Mechanism Conduction and convection (slow, inefficient)Direct interaction with polar molecules (rapid, efficient)
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Yield Often moderate to goodOften good to excellent
Side Reactions More prevalent due to prolonged heatingOften reduced

Emerging Research Frontiers and Future Prospects

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of oxime esters, including derivatives of Ethyl 2-hydroxyiminopropionate, is undergoing a significant transformation with the advent of novel, more sustainable reaction pathways. A key area of advancement is the move away from traditional two-step condensation and esterification reactions towards more efficient one-pot processes. nih.govrsc.org

One of the most promising new frontiers is the use of visible-light-mediated synthesis. nih.govrsc.org This approach utilizes photocatalysts, such as eosin (B541160) Y, to facilitate multicomponent reactions under mild conditions. nih.govrsc.org In a typical setup, an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester can be combined in the presence of a photocatalyst and irradiated with blue LEDs at room temperature to produce the desired oxime ester in high yield. nih.gov This method is notable for its operational simplicity, reduced waste, and the ability to tolerate a wide range of functional groups. nih.gov

The mechanism of this photocatalytic reaction involves the excitation of the photocatalyst by visible light, which then initiates a series of radical-based transformations. nih.gov This process ultimately leads to the formation of the oxime ester, showcasing a greener alternative to conventional synthetic methods that often require harsher conditions and produce more byproducts. nih.gov

Table 1: Comparison of Catalytic Systems for Oxime Ester Synthesis
Catalytic SystemReaction TypeKey ReagentsTypical ConditionsReported YieldsAdvantages
Eosin Y (Photocatalyst)Visible-Light-Mediated Multicomponent ReactionAldehyde, Aniline, NHPI EsterBlue LED irradiation, Room Temperature, 16hUp to 92%Mild conditions, High efficiency, Wide substrate scope nih.gov
Traditional Two-StepCondensation & EsterificationAldehyde/Ketone, Hydroxylamine (B1172632), Carboxylic Acid/Acyl ChlorideVaries (often requires heating or strong acids/bases)VariableWell-established methodology nih.govrsc.org

Design and Synthesis of Advanced Functional Derivatives

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced functional derivatives with tailored properties. A significant area of application for these derivatives is in the field of photopolymerization, where they can act as highly efficient Type I photoinitiators. researchgate.netnih.gov

By modifying the molecular structure, researchers can fine-tune the light absorption characteristics of these oxime esters, making them suitable for curing under specific wavelengths of light, such as from UV-LEDs. nih.gov For example, incorporating chromophores like naphthalene (B1677914) into the oxime ester backbone can enhance their photoreactivity. nih.gov Upon exposure to light, the relatively weak N-O bond in the oxime ester undergoes homolytic cleavage, generating two distinct radical species that can initiate the polymerization of monomers like acrylates. nih.govnih.gov

Beyond photoinitiators, functional derivatives of oxime esters are being explored for their biological activity. By incorporating moieties such as piperidyl thiazole, scientists have developed novel compounds with potent fungicidal properties against agricultural pathogens like Phytophthora capsici. acs.org This highlights the potential of this compound derivatives in the development of new agrochemicals. acs.orgresearchgate.net

Table 2: Examples of Advanced Functional Derivatives of Oxime Esters
Derivative ClassFunctional MoietyIntended ApplicationKey Performance Metric
PhotoinitiatorsNaphthalene-basedFree Radical PhotopolymerizationHigh radical generation efficiency upon light irradiation nih.gov
PhotoinitiatorsPyrene-basedUV-curable coatings and inksHigh photoinitiation ability and polymerization rates nih.gov
FungicidesPiperidyl ThiazoleAgricultural crop protectionEC50 value of 0.0104 µg/mL against P. capsici acs.org
Antibacterial Agents1,2,4-triazole or 1,3,4-oxadiazoleControl of plant bacterial diseasesEC50 values from 15.15 to 49.34 μg/mL against Xoo researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with modern manufacturing technologies like flow chemistry and automated synthesis. mt.commt.com Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. mt.commt.commdpi.com

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for rapid reaction optimization and straightforward scaling up. mt.comresearchgate.net This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes within the flow system minimize risks. mt.com The modular nature of flow reactors also allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification, leading to significant savings in time and resources. mdpi.commanufacturingchemist.com While specific examples for this compound are emerging, the principles have been successfully applied to the synthesis of other complex molecules, demonstrating the potential of this technology. mdpi.com

Furthermore, the field is moving towards the integration of automated platforms that combine synthesis with machine learning algorithms. nih.gov These systems can rapidly screen a large number of reaction conditions or molecular designs to identify optimal parameters or novel compounds with desired properties, such as high photosensitivity in the case of oxime ester photoinitiators. nih.gov This data-driven approach accelerates the discovery and development of new functional materials derived from this compound.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes mt.com
Heat Transfer Can be inefficient, leading to temperature gradientsExcellent heat transfer due to high surface-area-to-volume ratio mdpi.com
Scalability Often requires significant redevelopment for scale-upEasier to scale by running the system for longer or in parallel manufacturingchemist.com
Process Control Less precise control over mixing and residence timePrecise control over flow rates, temperature, and pressure mt.com
Capital Expenditure Often requires large, dedicated reactors and facilitiesSmaller footprint and potential for ~50% reduction in capital expenditure manufacturingchemist.com

Potential in Materials Science and Interdisciplinary Research

The unique reactivity of the oxime ester group in this compound opens up a wide array of possibilities in materials science and interdisciplinary research. As previously noted, their application as photoinitiators is a prime example of their utility in materials science. researchgate.net They are integral components in the formulation of photocurable resins used in 3D printing, coatings, and adhesives. researchgate.net The ability to generate radicals upon light exposure allows for the rapid and spatially controlled solidification of liquid resins into solid polymers, a fundamental process in many additive manufacturing technologies. researchgate.net

The versatility of oxime esters also makes them valuable building blocks in organic synthesis, extending their reach into interdisciplinary fields such as medicinal and agricultural chemistry. acs.orgnih.gov The N-O bond can be selectively cleaved to generate iminyl radicals, which are highly reactive intermediates for the construction of complex nitrogen-containing heterocycles. nsf.govrsc.org Many of these heterocyclic structures form the core of pharmaceuticals and agrochemicals. nih.govrsc.org

Future research is likely to focus on developing novel oxime ester derivatives with enhanced properties, such as those that can be activated by lower energy visible or even near-infrared light, which would allow for deeper curing of materials and applications in biological systems. The continued exploration of this versatile compound will undoubtedly lead to new discoveries and technologies at the interface of chemistry, materials science, and biology.

Table 4: Applications of Oxime Ester Derivatives in Materials and Interdisciplinary Fields
FieldSpecific ApplicationRole of Oxime Ester DerivativeResulting Technology/Product
Materials Science (3D Printing)Vat PhotopolymerizationType I PhotoinitiatorFabrication of complex 3D objects researchgate.net
Materials Science (Coatings)UV-Curable CoatingsPhotoinitiator for cross-linkingDurable and protective surface coatings nih.gov
Agricultural ScienceFungicide DevelopmentBioactive core structureNovel crop protection agents acs.org
Organic SynthesisHeterocycle SynthesisIminyl radical precursorAccess to scaffolds for medicinal chemistry rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-hydroxyiminopropionate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature (e.g., 25–60°C), stoichiometric ratios of precursors (e.g., hydroxylamine and ethyl pyruvate), and catalyst selection (e.g., acid/base catalysts). Purification steps like recrystallization or column chromatography are critical for isolating the product. For reproducibility, document reaction times, solvent systems (e.g., ethanol/water mixtures), and characterization data (melting point, HPLC purity >98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be prioritized?

  • Methodological Answer :

  • FT-IR : Focus on the O–H stretching band (~3450–3550 cm⁻¹) and C=O/C=N vibrations (~1650–1750 cm⁻¹). Discrepancies in peak assignments require comparison with computational models (e.g., Density Functional Theory) to resolve hydrogen-bonding interactions .
  • NMR : Prioritize ¹H NMR signals for the hydroxylimino group (~8–9 ppm) and ethyl ester protons (~1.2–4.3 ppm). Use ¹³C NMR to confirm carbonyl (C=O, ~170 ppm) and imine (C=N, ~150 ppm) carbons. Cross-validate with HSQC/HMBC for structural ambiguity .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light (UV-vis exposure). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Use Arrhenius kinetics to predict shelf life, noting hydrolysis of the ester group as a primary degradation pathway .

Advanced Research Questions

Q. What computational approaches can resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Employ hybrid methods like molecular dynamics (MD) simulations combined with quantum mechanical calculations (e.g., DFT) to model intermolecular hydrogen bonding. Compare computed IR/Raman spectra with experimental data, adjusting scaling factors (e.g., 0.96 for O–H stretches) to align peak positions. For NMR, use gauge-invariant atomic orbital (GIAO) methods to predict chemical shifts .

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic addition reactions?

  • Methodological Answer : Design kinetic experiments using varying nucleophiles (e.g., Grignard reagents, amines) and track reaction progress via in-situ FT-IR or GC-MS. Employ isotopic labeling (e.g., ¹⁸O in the ester group) to trace bond cleavage. Computational transition-state analysis (e.g., NEB method) can identify rate-determining steps and steric/electronic effects .

Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scaled-up synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity, crystal morphology, solubility.
  • Use Design of Experiments (DoE) to optimize parameters (e.g., mixing rate, cooling gradient).
  • Characterize batches with XRPD (crystallinity) and DSC (thermal behavior). Statistical tools like PCA can correlate process variables with CQAs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :

  • Experimental : Use variable-temperature NMR to observe tautomer populations (e.g., enol vs. keto forms). Solvent polarity studies (DMSO vs. hexane) can shift equilibrium.
  • Computational : Perform free-energy calculations (MD with metadynamics) to map tautomer stability. Validate with UV-vis titration (λmax shifts) .

Methodological Best Practices

  • Reproducibility : Adhere to IUPAC naming conventions and report all experimental details (solvent purity, instrument calibration) per ICMJE guidelines .
  • Ethical Reporting : Disclose conflicts of interest and ensure raw data (spectra, chromatograms) are archived in supplementary materials .

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